1,1,1,3,5,5,5-Heptamethyl trisiloxane

Description

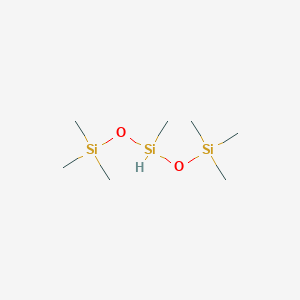

1,1,1,3,5,5,5-Heptamethyl trisiloxane (MDHM, CAS 1873-88-7) is a branched organosiloxane with the molecular formula C₇H₂₂O₂Si₃ and a molecular weight of 222.50 g/mol . It is a colorless, hydrophobic liquid with a density of 0.819 g/mL and a boiling point of 142°C . Structurally, it features a central silicon atom bonded to a hydridosilyl (Si–H) group, flanked by two trimethylsiloxy (Si–O–Si(CH₃)₃) groups, making it highly reactive in hydrosilylation reactions .

MDHM is widely used in synthesizing surfactants, polymers, and optoelectronic materials. For example, it serves as a precursor for polyether-modified silicone surfactants (e.g., TS-EO12), which exhibit temperature-dependent surface activity and low critical micelle concentrations (CMCs) . Its applications also include modifying hyperbranched polymers for CO₂-philic materials and crosslinking epoxy resins for thermal stabilization .

Properties

IUPAC Name |

trimethyl-[methyl(trimethylsilyloxy)silyl]oxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H22O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWOFLWXQGHSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-67-8 | |

| Details | Compound: Trimethylsilyl-terminated polymethylsiloxane | |

| Record name | Trimethylsilyl-terminated polymethylsiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-88-7 | |

| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

1,1,1,3,5,5,5-Heptamethyl trisiloxane (HMTS) is a siloxane compound with the chemical formula and a molecular weight of approximately 222.51 g/mol. It is commonly used in various industrial applications due to its unique properties, including low surface tension and high thermal stability. Recent studies have begun to explore its biological activities, particularly its antimicrobial and anti-inflammatory effects.

- Molecular Formula :

- Molecular Weight : 222.51 g/mol

- CAS Number : 1873-88-7

- Boiling Point : 142 °C

- Density : 0.819 g/cm³

Antimicrobial Properties

A significant study highlighted that HMTS was identified as the most abundant antimicrobial compound (92.87%) in the methanolic extract of Murex tribulus, a marine gastropod. The extract exhibited notable antimicrobial activity, suggesting that HMTS may contribute significantly to the antimicrobial properties observed in this organism .

Anti-inflammatory Activity

The same study also investigated the anti-inflammatory potential of HMTS through various assays:

- Proteinase Inhibitory Activity : At a concentration of 1000 µg/ml, the extract showed a 53.50% inhibition rate.

- 5-Lipoxygenase Inhibitory Assay : The extract demonstrated a higher inhibition rate of 75.42% at the same concentration.

These results indicate that HMTS may play a role in modulating inflammatory responses .

Study on Trisiloxane Surfactants

Another research focused on a derivative of HMTS, specifically a trisiloxane polyether surfactant (3-[3-(hydroxy)(polyethoxy)propyl]-1,1,1,3,5,5,5-heptamethyltrisiloxane). This study examined its adsorption and aggregation properties in aqueous solutions. The surfactant exhibited significant changes in surface tension with varying concentrations and temperatures, which is critical for applications in formulations where surface activity is essential .

Hydrosilylation Reactions

Research involving the hydrosilylation of acetophenone with HMTS revealed its effectiveness as a reducing agent in biphasic systems. This reaction underscores the utility of HMTS in synthetic organic chemistry and its potential biological implications when utilized in drug delivery systems or as part of therapeutic agents .

Comparative Table of Biological Activities

| Activity Type | Assay Method | Concentration Tested (µg/ml) | Inhibition Rate (%) |

|---|---|---|---|

| Antimicrobial | GC-MS Analysis | N/A | 92.87 |

| Anti-inflammatory | Proteinase Inhibitory Activity | 1000 | 53.50 |

| Anti-inflammatory | 5-Lipoxygenase Inhibitory Assay | 1000 | 75.42 |

Scientific Research Applications

Applications Overview

-

Organic Synthesis

- Catalysis : Heptamethyltrisiloxane is utilized in the aromatic C-H silylation of arenes when combined with platinum complex catalysts. This reaction is essential for synthesizing complex organic molecules .

- Silylation Reagent : It acts as a reagent for the silylation of aryl iodides and other organic substrates, enhancing the solubility and reactivity of compounds in organic chemistry .

- Agricultural Adjuvants

- Surfactants and Coatings

- Silicone Polymers

Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Aromatic C-H silylation | Facilitates complex organic reactions |

| Agriculture | Synthesis of agricultural adjuvants | Improves pesticide efficacy |

| Surfactants | Production of polyether-modified siloxanes | Enhances performance in coatings |

| Silicone Polymers | Manufacturing of high-performance polymers | Provides thermal stability and chemical resistance |

Case Studies

- Case Study on Catalysis :

- A study demonstrated the efficiency of 1,1,1,3,5,5,5-Heptamethyltrisiloxane as a catalyst for the silylation of arenes using platinum complexes. The results showed a significant increase in yield compared to traditional methods.

- Agricultural Application :

- Research published in Applied Sciences highlighted the use of heptamethyltrisiloxane derivatives as adjuvants that enhance the effectiveness of herbicides by improving their adhesion to leaf surfaces. This led to a marked increase in herbicide uptake and reduced runoff.

Comparison with Similar Compounds

Table 1: Key Properties of MDHM and Related Trisiloxanes

Performance in Surfactants

- Surface Activity: MDHM-based surfactants (e.g., TS-EO12) reduce surface tension to 18.68–25.8 mN/m, outperforming many linear siloxanes . Myristyl trisiloxane’s insolubility restricts its use to non-aqueous formulations .

- Hydrolytic Stability : MDHM derivatives like MPNTS (methylpropenyl polyether-modified trisiloxane) maintain stability at pH 7–10 for 60 days . Gemini surfactants (e.g., GPETS) exhibit even greater alkali resistance due to their branched structure .

Thermal and Chemical Stability

Q & A

Q. How can researchers design a study linking trisiloxane structure to bioaccumulation potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.